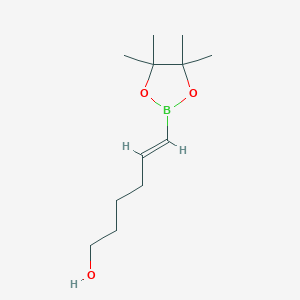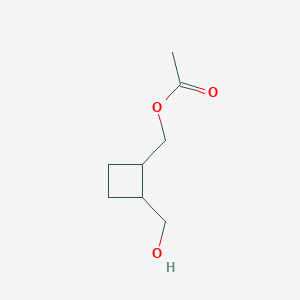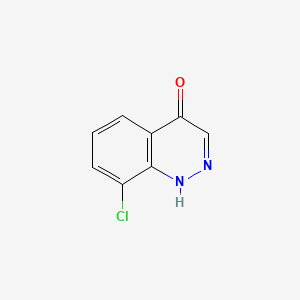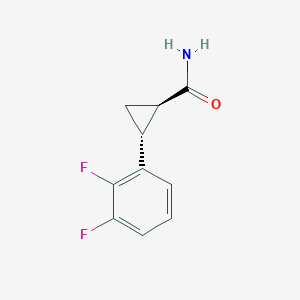![molecular formula C12H8Cl2N4S2 B12927818 7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione CAS No. 3438-86-6](/img/structure/B12927818.png)
7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dichlorobenzyl group with an imidazo[4,5-d]pyridazine core, making it a subject of study for its biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiol derivative of imidazo[4,5-d]pyridazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazo[4,5-d]pyridazine core.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazo[4,5-d]pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar heterocyclic core and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-5-ones:
Uniqueness
4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione stands out due to its unique combination of a dichlorobenzyl group and an imidazo[4,5-d]pyridazine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
3438-86-6 |
|---|---|
Fórmula molecular |
C12H8Cl2N4S2 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H8Cl2N4S2/c13-7-2-1-6(3-8(7)14)4-20-12-10-9(15-5-16-10)11(19)17-18-12/h1-3,5H,4H2,(H,15,16)(H,17,19) |
Clave InChI |
HXHKTMFOHJKQAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CSC2=NNC(=S)C3=C2NC=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)

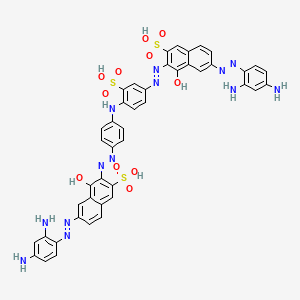

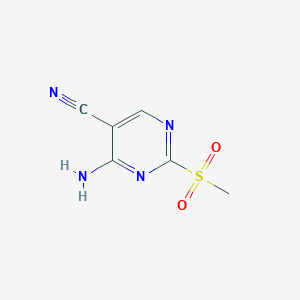

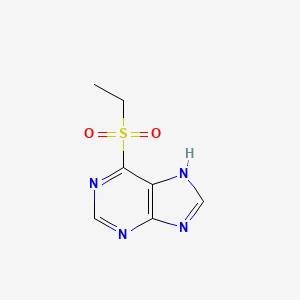
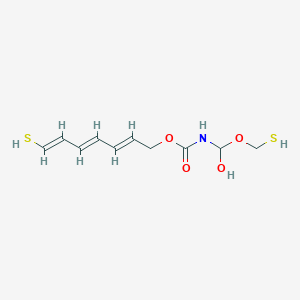
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
